Crotonic acid betaine
Overview
Description
Crotonic acid betaine, also known as 4-(trimethylammonio)but-2-enoate, belongs to the class of organic compounds known as straight chain fatty acids . It is functionally related to a but-2-enoate and is a conjugate base of a 4-(trimethylammonio)but-2-enoic acid . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
Betaine can be synthesized endogenously via choline oxidation . A novel thermolytic distillation process has been developed to depolymerize polyhydroxybutyrate (PHB) for the selective production of crotonic acid .Molecular Structure Analysis
The structure of betaine is that of the amino acid glycine, with the difference being that the amino group is trimethylated . Crotonic acid is a short-chain unsaturated carboxylic acid described by the formula CH3CH=CHCO2H .Chemical Reactions Analysis
Betaine plays a pivotal role in numerous pathways, including the methionine cycle . It acts as a methyl donor during DNA methylation, resulting in a crucial organic molecule for biological processes of major importance for cells function .Physical And Chemical Properties Analysis
Betaine is an organic molecule and its structure is that of the amino acid glycine, with the difference being that the amino group is trimethylated . It belongs to the general family of osmolytes, since it is found to play an osmoprotective role during osmotic stress environmental conditions in bacterial, plant, and human cells .Scientific Research Applications
L-Carnitine Production in Escherichia coli
Specific Scientific Field
Industrial Biotechnology
Application Summary
Crotonobetaine is used as a precursor in the metabolic engineering of Escherichia coli for L-carnitine production . L-carnitine is a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .
Methods of Application
L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host . The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation .
Results or Outcomes
The engineered E. coli strain produced 15.9 μM carnitine found in the supernatant . Notably, this strain also produced 1.7 μM L-carnitine de novo from glycerol and ammonium as carbon and nitrogen sources through endogenous Nε-trimethyllysine .
L-Carnitine Bioconversion from Crotonobetaine
Specific Scientific Field
Food Research and Technology
Application Summary
Crotonobetaine is used in the hydration reaction to biosynthesize L-carnitine under the action of carnitine dehydratase . L-carnitine is widely used in pharmaceutical, cosmetic, and food industries .
Methods of Application
Using [Bmim]PF6 ionic liquid as reaction medium, L-carnitine was biosynthesized through hydration of crotonobetaine under the action of carnitine dehydratase . L-carnitine was transformed into palmitoyl-L-carnitine by lipase, which was extracted with tert-amyl alcohol .
Results or Outcomes
According to the study, the molar yield of total L-carnitine could attain 87.2% after the five-cycle intermittent extraction , which was higher than all previous reports .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-(trimethylazaniumyl)but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYHPGUANSLONG-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C/C=C/C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Crotonic acid betaine | |
CAS RN |
927-89-9, 6778-30-9 | |
Record name | Crotonic acid betaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotonobetaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006778309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CROTONOBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9SA2P3K7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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